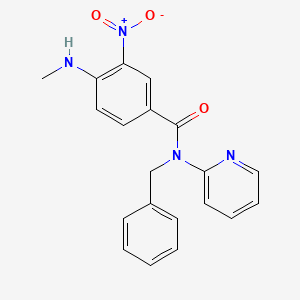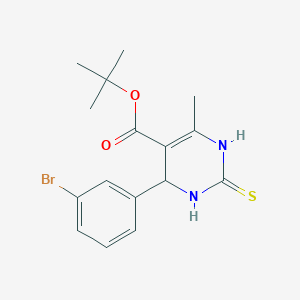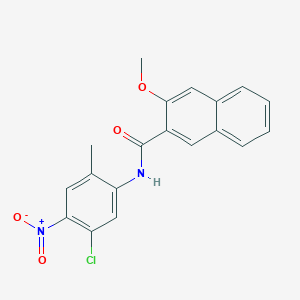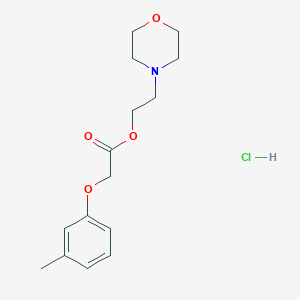
N-(2-furylmethyl)-2-(4-morpholinyl)-4-quinazolinamine hydrochloride
Übersicht
Beschreibung
N-(2-furylmethyl)-2-(4-morpholinyl)-4-quinazolinamine hydrochloride is a chemical compound that has been synthesized for scientific research purposes. This compound is a kinase inhibitor and has been found to have potential applications in the treatment of various diseases.
Wirkmechanismus
N-(2-furylmethyl)-2-(4-morpholinyl)-4-quinazolinamine hydrochloride works by binding to the ATP-binding site of kinases, thereby preventing their activation. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been found to induce apoptosis and cell cycle arrest in cancer cells. In addition, it has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-furylmethyl)-2-(4-morpholinyl)-4-quinazolinamine hydrochloride in lab experiments is its potency and specificity towards kinases. This allows for the selective inhibition of specific signaling pathways involved in disease progression. However, one limitation is that the compound may have off-target effects, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the use of N-(2-furylmethyl)-2-(4-morpholinyl)-4-quinazolinamine hydrochloride in scientific research. One potential application is in the treatment of non-small cell lung cancer, where it has been found to have promising anti-tumor activity. Another direction is in the development of combination therapies, where this compound can be used in conjunction with other drugs to enhance their efficacy. Furthermore, the development of more potent and selective kinase inhibitors based on the structure of this compound is an area of interest for future research.
Conclusion:
In conclusion, this compound is a potent kinase inhibitor that has potential applications in the treatment of various diseases, particularly cancer. Its mechanism of action involves the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. While there are advantages and limitations to its use in lab experiments, there are several future directions for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-2-(4-morpholinyl)-4-quinazolinamine hydrochloride has been extensively studied for its potential applications in cancer treatment. It has been found to be a potent inhibitor of various kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). Inhibition of these kinases can lead to the suppression of tumor growth and angiogenesis.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-morpholin-4-ylquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2.ClH/c1-2-6-15-14(5-1)16(18-12-13-4-3-9-23-13)20-17(19-15)21-7-10-22-11-8-21;/h1-6,9H,7-8,10-12H2,(H,18,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFOVQQYPVROSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B3966090.png)
![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966099.png)
![N-1,3-benzodioxol-5-yl-3-[4-(1-naphthylmethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3966111.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966120.png)
![3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B3966125.png)
![7-tert-butyl-3-methyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3966130.png)

![4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966157.png)
![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3966158.png)
![6'-amino-5-nitro-2-oxo-3'-propyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B3966167.png)


![N-(2,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B3966187.png)